![molecular formula C12H16ClN3O2S B2668528 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide CAS No. 730951-12-9](/img/structure/B2668528.png)
2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide
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Overview
Description
Chloromethyl compounds are a class of organic compounds characterized by a chloromethyl group (-CH2Cl) attached to a larger molecular structure . They are used in various industrial and scientific applications, including as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of chlorosilanes with (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes.Molecular Structure Analysis
The molecular structure of chloromethyl compounds is influenced by the presence of both the chloromethyl group and the larger molecular structure to which it is attached . The structural parameters include bond lengths and angles that are consistent with other members of the CH3-mClmSiCl3 series .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions. For instance, they can participate in an intramolecular allyl-migration reaction catalyzed by aluminum chloride, which results in allyl rearrangement with allylic inversion.Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds are influenced by their molecular structure. The presence of both allyl and chloromethyl groups imparts reactivity towards nucleophiles and electrophiles.Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Agents: The chloromethyl group in this compound can serve as a reactive site for attaching other functional groups. Researchers have explored its potential as a precursor for developing novel anticancer agents. By modifying the benzodiazole or benzimidazole core, scientists can create derivatives with improved selectivity and efficacy against cancer cells .
Anti-Inflammatory Agents: Inflammation plays a crucial role in various diseases. The sulfonamide moiety in this compound may contribute to anti-inflammatory activity. Researchers investigate its potential as a lead compound for designing new anti-inflammatory drugs .
Materials Science
Photoluminescent Materials: Certain benzimidazole derivatives exhibit photoluminescent properties. Researchers have explored their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The chloromethyl group allows for further functionalization, enhancing the material’s properties .
Organic Synthesis
Building Blocks for Heterocyclic Compounds: The benzimidazole scaffold is a valuable building block in organic synthesis. Researchers can use it to construct more complex heterocyclic compounds. The chloromethyl group provides a versatile handle for introducing additional substituents .
Agrochemicals
Pesticides and Herbicides: The benzimidazole core has been investigated for its pesticidal and herbicidal properties. Researchers explore modifications to enhance efficacy, selectivity, and environmental safety. The chloromethyl group allows for targeted modifications .
Coordination Chemistry
Metal Complexes: The sulfonamide group can coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, sensing, and materials science. Researchers study the reactivity of this compound with various metals .
Bioconjugation and Labeling
Biochemical Probes: The chloromethyl group can react with amino groups in proteins or peptides, enabling site-specific bioconjugation. Researchers use this property to create labeled compounds for studying biological processes or developing diagnostic tools .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for chloromethyl compounds could involve exploring their potential applications in organic synthesis and the development of new synthesis methods . Additionally, the techno-economic analysis of renewable PET, its future prospects based on the petroleum market, and the possibility of a circular economy of PET using chemical and enzymatic recycling strategies have been discussed .
properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-N,N-dimethylbenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-4-16-11-6-5-9(19(17,18)15(2)3)7-10(11)14-12(16)8-13/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZYSJHXBQQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide |
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